molecular formula C16H20ClN3O2 B263626 2-(4-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide

Cat. No. B263626
M. Wt: 321.8 g/mol
InChI Key: RKTUQGBOSPYZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide, commonly known as Clotrimazole, is an antifungal medication that is widely used in the treatment of various fungal infections. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 344.87 g/mol. Clotrimazole was first synthesized in 1969 by Janssen Pharmaceutica, and since then, it has been extensively studied for its antifungal properties.

Mechanism of Action

The mechanism of action of Clotrimazole involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a component of fungal cell membranes. By inhibiting the synthesis of ergosterol, Clotrimazole disrupts the integrity of fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Clotrimazole has been found to exhibit a number of biochemical and physiological effects, including the inhibition of fungal growth, the induction of apoptosis in cancer cells, and the modulation of immune responses. In addition, Clotrimazole has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One of the major advantages of Clotrimazole is its broad-spectrum antifungal activity, which makes it an effective treatment for a wide range of fungal infections. In addition, Clotrimazole is relatively inexpensive and has a low toxicity profile, making it a safe and cost-effective option for the treatment of fungal infections. However, one of the limitations of Clotrimazole is its poor solubility in water, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for research on Clotrimazole, including the development of more effective formulations for the treatment of fungal infections, the investigation of its anti-inflammatory and antitumor properties, and the exploration of its potential as a therapeutic agent for viral infections. In addition, further studies are needed to elucidate the mechanisms underlying its various biological activities and to identify potential drug targets for the development of novel antifungal agents.

Synthesis Methods

The synthesis of Clotrimazole involves the condensation of 1-(4-chlorophenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde with 3-(1H-imidazol-1-yl)propylamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with 2-methyl-2-(4-chlorophenoxy)propionyl chloride to yield Clotrimazole. The overall synthesis of Clotrimazole is shown below:

Scientific Research Applications

Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including those caused by Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. In addition to its antifungal properties, Clotrimazole has also been found to exhibit antitumor, anti-inflammatory, and antiviral activities.

properties

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(3-imidazol-1-ylpropyl)-2-methylpropanamide

InChI

InChI=1S/C16H20ClN3O2/c1-16(2,22-14-6-4-13(17)5-7-14)15(21)19-8-3-10-20-11-9-18-12-20/h4-7,9,11-12H,3,8,10H2,1-2H3,(H,19,21)

InChI Key

RKTUQGBOSPYZOS-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NCCCN1C=CN=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NCCCN1C=CN=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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